(E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a combination of pyridine, pyrazole, and thiophene rings These heterocyclic structures are often found in compounds with significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the pyridine ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the pyrazole.
Formation of the acrylamide moiety: This can be done through a condensation reaction between an amine and an acrylate ester.
Incorporation of the thiophene ring: This step might involve a cross-coupling reaction to attach the thiophene ring to the acrylamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert double bonds to single bonds or to reduce nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce amines or reduced heterocycles.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure suggests potential as a ligand for biological targets, making it useful in drug discovery and development.
Medicine: The compound might exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
(E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(benzofuran-2-yl)acrylamide: Contains a benzofuran ring, which might confer different electronic properties.
Uniqueness
The uniqueness of (E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide lies in its combination of heterocyclic rings, which can impart specific electronic, steric, and pharmacological properties. This makes it a valuable compound for research and development in various scientific disciplines.
Biological Activity
(E)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound that has attracted attention due to its potential biological activities. The unique structural features of this compound, which include a pyridine ring, a pyrazole moiety, and a thiophene group, suggest diverse mechanisms of action that may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound can be represented as follows:
This structure allows for interactions with various biological targets, potentially leading to different therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds containing pyrazole and thiophene moieties. For instance, derivatives with similar structural features have shown significant activity against various cancer cell lines, including:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HCT116 (colon carcinoma) | 5.2 |
Compound B | A549 (lung carcinoma) | 7.8 |
Compound C | MCF7 (breast carcinoma) | 6.5 |
These compounds often induce apoptosis through the activation of the p53 pathway, which is critical in regulating cell cycle and apoptosis .
Enzyme Inhibition
The compound's structure suggests potential inhibition of certain enzymes involved in metabolic pathways. For example, compounds with similar structures have been evaluated for their ability to inhibit alpha-amylase and other enzymes:
Compound | Enzyme Target | IC50 (mg/mL) |
---|---|---|
Compound D | Alpha-Amylase | 0.134 |
Compound E | Carbonic Anhydrase | 0.045 |
These results indicate that such compounds can effectively modulate enzyme activity, which may contribute to their therapeutic effects .
Antimicrobial Activity
The presence of both pyrazole and thiophene rings has also been associated with antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial strains:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
E. coli | 15 |
S. aureus | 18 |
P. aeruginosa | 12 |
This antimicrobial activity can be attributed to the ability of the compound to disrupt bacterial cell membranes or interfere with metabolic processes .
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their function and disrupting metabolic pathways.
- Apoptosis Induction : By activating apoptotic pathways, the compound can lead to programmed cell death in cancer cells.
- Antimicrobial Action : The structural features allow for interaction with microbial targets, leading to inhibition of growth.
Case Studies
Several studies have documented the biological activities of related compounds:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for anticancer activity against multiple cell lines, revealing promising results with IC50 values in the low micromolar range .
- Enzyme Inhibition Study : Research indicated that certain thiophene-containing compounds exhibit potent alpha-amylase inhibition, suggesting a potential application in diabetes management .
- Antimicrobial Evaluation : A comparative study showed that compounds with similar functional groups demonstrated significant antimicrobial effects against both gram-positive and gram-negative bacteria .
Properties
IUPAC Name |
(E)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-17(4-3-15-2-1-13-23-15)19-10-12-21-11-7-16(20-21)14-5-8-18-9-6-14/h1-9,11,13H,10,12H2,(H,19,22)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOSLQZBXABOFS-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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